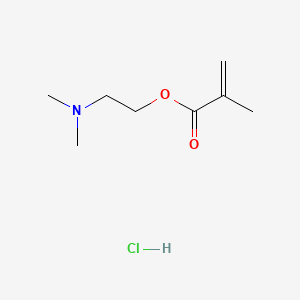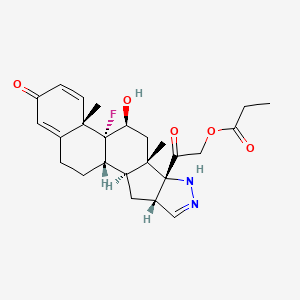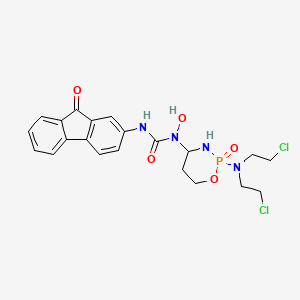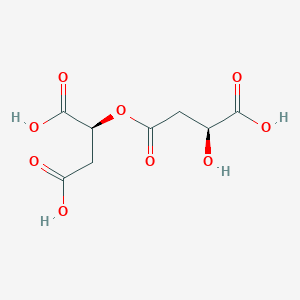
S-Malate dimer
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Malate dimer is a compound derived from malic acid, which is a naturally occurring substance found in various fruits. It is an important intermediate in the citric acid cycle, a key metabolic pathway that provides energy in living organisms. The dimer form of S-Malate is particularly interesting due to its unique structural and functional properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-Malate dimer typically involves the esterification of malic acid. This process can be catalyzed by various acids or bases under controlled temperature and pressure conditions. The reaction generally proceeds as follows:
Esterification: Malic acid reacts with an alcohol in the presence of a catalyst to form the ester.
Dimerization: The esterified malic acid undergoes a dimerization process, often facilitated by heat or specific catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process may involve continuous monitoring and adjustment of temperature, pressure, and pH levels.
Análisis De Reacciones Químicas
Types of Reactions
S-Malate dimer undergoes various chemical reactions, including:
Oxidation: Conversion to oxaloacetate.
Reduction: Formation of malate from oxaloacetate.
Substitution: Replacement of functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often requires catalysts or specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions include oxaloacetate, malate, and various substituted derivatives depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
S-Malate dimer has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Plays a role in metabolic studies and enzyme kinetics.
Medicine: Investigated for its potential therapeutic effects in metabolic disorders.
Industry: Utilized in the production of biodegradable polymers and as a food additive.
Mecanismo De Acción
The mechanism of action of S-Malate dimer involves its participation in the citric acid cycle. It acts as a substrate for malate dehydrogenase, an enzyme that catalyzes the conversion of malate to oxaloacetate. This reaction is crucial for the production of energy in the form of adenosine triphosphate (ATP). The molecular targets include various enzymes and coenzymes involved in the citric acid cycle.
Comparación Con Compuestos Similares
Similar Compounds
L-Malate: Another isomer of malate with similar properties but different stereochemistry.
Oxaloacetate: A key intermediate in the citric acid cycle.
Fumarate: Another intermediate in the citric acid cycle with distinct structural features.
Uniqueness
S-Malate dimer is unique due to its dimeric structure, which imparts different physical and chemical properties compared to its monomeric counterparts. This uniqueness makes it valuable in specific industrial and research applications.
Propiedades
Número CAS |
276871-10-4 |
|---|---|
Fórmula molecular |
C8H10O9 |
Peso molecular |
250.16 g/mol |
Nombre IUPAC |
(2S)-2-[(3S)-3-carboxy-3-hydroxypropanoyl]oxybutanedioic acid |
InChI |
InChI=1S/C8H10O9/c9-3(7(13)14)1-6(12)17-4(8(15)16)2-5(10)11/h3-4,9H,1-2H2,(H,10,11)(H,13,14)(H,15,16)/t3-,4-/m0/s1 |
Clave InChI |
OFUWZMAKRPRJLU-IMJSIDKUSA-N |
SMILES isomérico |
C([C@@H](C(=O)O)O)C(=O)O[C@@H](CC(=O)O)C(=O)O |
SMILES canónico |
C(C(C(=O)O)O)C(=O)OC(CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


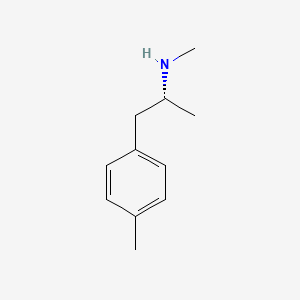
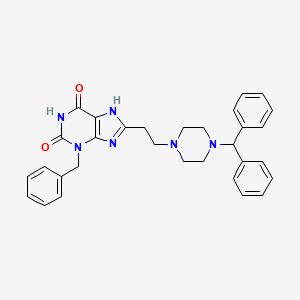

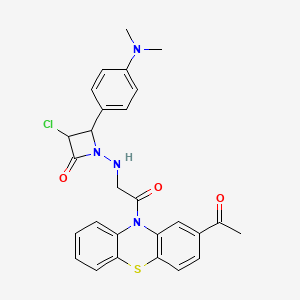

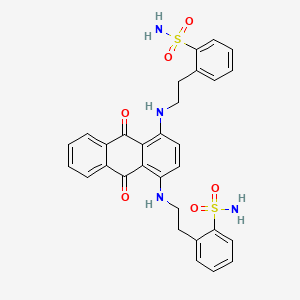
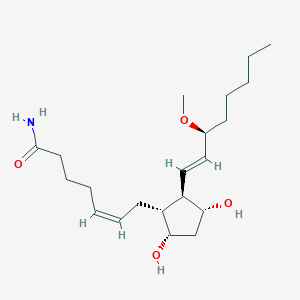
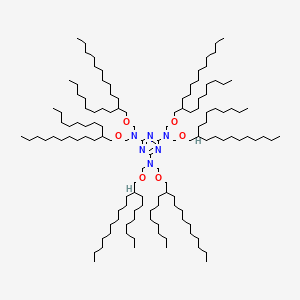
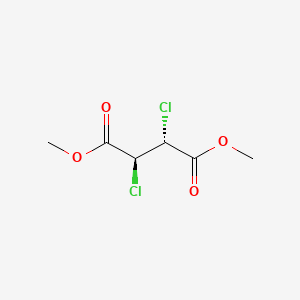
![Dodecyl 5-dodecyl-5-[[3-(dodecyloxy)-3-oxopropyl]thio]-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate](/img/structure/B15184139.png)
